molecular formula C14H11ClN2O2S B5601824 3-(4-chloro-2-methylanilino)-1H-1,2-benzisothiazole-1,1-dione

3-(4-chloro-2-methylanilino)-1H-1,2-benzisothiazole-1,1-dione

Cat. No.: B5601824
M. Wt: 306.8 g/mol
InChI Key: WXBQSRVJWUWBTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chloro-2-methylanilino)-1H-1,2-benzisothiazole-1,1-dione is an organic compound that belongs to the class of benzisothiazole derivatives This compound is known for its unique chemical structure, which combines a benzisothiazole ring with a chloro-methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-2-methylanilino)-1H-1,2-benzisothiazole-1,1-dione typically involves the reaction of 4-chloro-2-methylaniline with 1,2-benzisothiazole-1,1-dione. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Industrial methods may also incorporate advanced purification techniques to obtain the compound in its purest form .

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-2-methylanilino)-1H-1,2-benzisothiazole-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzisothiazole compounds .

Scientific Research Applications

3-(4-chloro-2-methylanilino)-1H-1,2-benzisothiazole-1,1-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-chloro-2-methylanilino)-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chloro-2-methylanilino)-1H-1,2-benzisothiazole-1,1-dione is unique due to its specific combination of a benzisothiazole ring and a chloro-methylaniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c1-9-8-10(15)6-7-12(9)16-14-11-4-2-3-5-13(11)20(18,19)17-14/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBQSRVJWUWBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.